molecular formula C18H15N7O B2463193 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034476-84-9

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2463193
CAS No.: 2034476-84-9
M. Wt: 345.366
InChI Key: WAOKWMZZTANSRL-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core, an imidazole ring, and a pyrazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of quinoxaline-2-carboxylic acid, which is then coupled with an imidazole derivative. The final step involves the introduction of the pyrazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
  • N-[2-Methyl-2-(pyridin-2-yl)propyl]quinoxaline-2-carboxamide

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(16-12-23-13-3-1-2-4-14(13)24-16)22-8-10-25-9-7-21-17(25)15-11-19-5-6-20-15/h1-7,9,11-12H,8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKWMZZTANSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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